5'-Amino-3,4-dimethoxy-1,1':3',1''-terphenyl-4',6'-dicarbonitrile
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Description
Scientific Research Applications
Metal-Organic Frameworks (MOFs) Synthesis
5’-Amino-3,4-dimethoxy-1,1’3’,1’‘-terphenyl-4’,6’-dicarbonitrile: serves as a linker for the synthesis of specific MOFs. One notable example is NOTT-101 , where this compound plays a crucial role in constructing the framework .
Peptide Derivatization
In peptide chemistry, 5’-Amino-3,4-dimethoxy-1,1’:3’,1’‘-terphenyl-4’,6’-dicarbonitrile can be employed for derivatization. For instance, it reacts with amino acids, particularly D- and L-amino acids, in the presence of a condensing agent like (S)-(-)-1-(naphthyl)ethylamine (NEA) . This reaction leads to the formation of modified peptides with enhanced properties .
One-Pot Synthesis of 2-Azetidinones
The compound finds utility in organic synthesis. When combined with imines and carboxylic acids, 5’-Amino-3,4-dimethoxy-1,1’:3’,1’‘-terphenyl-4’,6’-dicarbonitrile acts as an efficient reagent for the one-pot synthesis of 2-azetidinones under mild conditions .
Sublimation Thermodynamics
The enthalpy of sublimation (Δ_sub_H) of this compound is approximately 88 kJ/mol at a temperature of 308 K . Understanding its sublimation behavior is essential for various applications, including crystal growth and purification .
Gas Phase Thermochemistry
The gas-phase enthalpy of formation (Δ_f_H°) of 5’-Amino-3,4-dimethoxy-1,1’:3’,1’‘-terphenyl-4’,6’-dicarbonitrile is approximately 5.2 kJ/mol . This information is valuable for modeling chemical reactions and predicting stability .
Chemical Synthesis
The compound can be synthesized by reacting cyanuric chloride with methanol in the presence of sodium bicarbonate . The resulting 2-chloro-4,6-dimethoxy-1,3,5-triazine serves as a precursor for 5’-Amino-3,4-dimethoxy-1,1’:3’,1’‘-terphenyl-4’,6’-dicarbonitrile .
properties
IUPAC Name |
2-amino-4-(3,4-dimethoxyphenyl)-6-phenylbenzene-1,3-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-26-20-9-8-15(10-21(20)27-2)17-11-16(14-6-4-3-5-7-14)18(12-23)22(25)19(17)13-24/h3-11H,25H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWDDBQRJXGAIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=C(C(=C2)C3=CC=CC=C3)C#N)N)C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Amino-3,4-dimethoxy-1,1':3',1''-terphenyl-4',6'-dicarbonitrile |
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